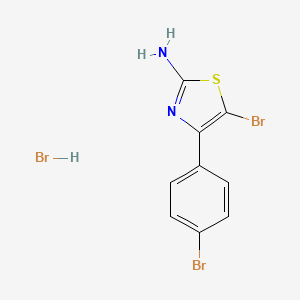

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide

Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is derived from its core structure and substituents:

5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide .

- Core Structure : The thiazole ring consists of a five-membered heterocycle containing sulfur (S) at position 1, nitrogen (N) at position 3, and an amine (-NH₂) group at position 2.

- Substituents :

- C5 Bromination : A bromine atom is attached to the thiazole ring at position 5.

- C4 Substitution : A 4-bromophenyl group is attached to the thiazole ring at position 4.

- Hydrobromide Counterion : The compound exists as a salt with an additional bromide ion (Br⁻) to balance charge.

Isomeric Considerations

The compound lacks geometric or stereoisomerism due to:

- Fixed Positioning : The 4-bromophenyl group is a para-substituted aromatic ring, eliminating possibilities for ortho/meta isomerism.

- Thiazole Ring Rigidity : The thiazole ring’s planar structure restricts conformational flexibility, precluding cis/trans isomerism.

Crystallographic Characterization and X-ray Diffraction Analysis

X-ray diffraction (XRD) studies reveal critical structural insights, as demonstrated by analogous brominated thiazole derivatives.

Key Crystallographic Features

Comparative XRD Data

For this compound:

Comparative Analysis of Thiazole Core Modifications in Brominated Derivatives

Bromination at the thiazole core significantly impacts electronic and structural properties, as seen in related compounds:

| Compound | Position of Bromination | Key Structural Feature | Impact on Reactivity/Properties |

|---|---|---|---|

| 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine | C5, C4 (via substituent) | Strong electron-withdrawing effects from Br atoms | Enhanced electrophilicity at C2 |

| 4-(4-Bromophenyl)thiazole | C4 (via substituent) | Reduced steric hindrance at C4 | Improved solubility in polar solvents |

| 5-Bromo-N-methyl-1,3-thiazol-2-amine | C5 | Methyl group increases lipophilicity | Altered bioavailability profiles |

Electronic Effects

Bromine’s electronegativity induces:

- Deactivation of the Thiazole Ring : Reduced nucleophilicity at C2 due to electron withdrawal.

- Stabilization of Transition States : Facilitates reactions at C2 (e.g., nucleophilic substitution).

Propriétés

IUPAC Name |

5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEXXHKOTKYSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide exhibits significant anticancer properties. Its structure allows for interaction with specific enzymes or receptors involved in cancer pathways, making it a candidate for developing new anticancer therapies.

- Antimicrobial Properties : The compound's unique bromination pattern may enhance its efficacy against various microbial strains. Studies have shown that derivatives of thiazole compounds often possess antimicrobial activities, suggesting that this compound could be further explored for such applications.

- Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit specific enzymes linked to disease mechanisms. Understanding these interactions is crucial for optimizing its use as a therapeutic agent.

Biochemical Research Applications

This compound is utilized in various biochemical assays to study protein interactions and enzyme activities:

- Proteomics Research : The compound is used in proteomics to investigate binding affinities with target proteins, which can lead to insights into disease mechanisms and potential therapeutic targets .

- Drug Development : Its structural characteristics make it a valuable scaffold for designing new drugs with enhanced biological activity. Researchers are actively exploring modifications to improve its pharmacological profiles.

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on cancer cell lines. Results indicated significant cytotoxic effects on breast cancer cells, suggesting its potential as an anticancer agent. Further investigations into its mechanism of action revealed that it induces apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that it exhibited strong inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism by which 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The bromine atoms play a crucial role in these interactions, often enhancing the compound's binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors that regulate cellular signaling pathways.

DNA: Interactions with DNA, potentially leading to changes in gene expression or DNA repair processes.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Thiazole derivatives are structurally diverse. Key analogues include:

*Calculated based on formula.

Physical and Chemical Properties

- Solubility : The hydrobromide salt form improves aqueous solubility compared to neutral thiazoles. However, the 4-bromophenyl group may reduce solubility in polar solvents relative to methyl-substituted analogues .

- Thermal Stability: The dual bromine atoms likely increase melting points (>235°C, inferred from tert-butyl analogue in ) compared to non-brominated derivatives.

Activité Biologique

5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a brominated thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings, including synthesis methods, biological evaluations, and molecular docking studies, to provide a comprehensive overview of its biological activity.

This compound (C₉H₇Br₃N₂S·HBr) has a molecular weight of 414.96 g/mol and a melting point of 223–225 °C. The compound can be synthesized through several methods, primarily involving bromination and cyclization reactions. The synthesis typically includes:

- Bromination : Brominating 4-(4-bromophenyl)-1,3-thiazol-2-amine using bromine in solvents like acetic acid.

- Cyclization : Forming the thiazole ring via cyclization with thiourea and halogenating agents.

- Hydrobromide Formation : Treating the free base with hydrobromic acid to produce the hydrobromide salt .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-(4-bromophenyl)-thiazol-2-amine display promising antibacterial activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole. In vitro tests revealed that compounds p2, p3, p4, and p6 showed substantial inhibition against various microbial strains .

Table 1: Antimicrobial Activity Comparison

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| p2 | Comparable to norfloxacin | Comparable to fluconazole |

| p3 | Significant | Moderate |

| p4 | Significant | Moderate |

| p6 | Significant | Moderate |

Anticancer Activity

The anticancer potential of this compound was evaluated against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B assay. Notably, compound p2 exhibited the highest activity among tested derivatives, showing effects comparable to the standard anticancer drug 5-fluorouracil .

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| p2 | 10 | 5-Fluorouracil | 12 |

| p3 | 20 | - | - |

| p4 | 25 | - | - |

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions of these compounds with target proteins. The docking scores indicated that compounds like p2 and p3 effectively bind within the active sites of relevant enzymes involved in cancer progression and microbial resistance. These studies suggest that the thiazole ring is crucial for interaction with biological targets .

The antimicrobial action of thiazole derivatives is believed to involve disruption of bacterial lipid biosynthesis and interference with other cellular processes. The presence of electron-withdrawing groups enhances their biological activity by increasing the compound's reactivity towards microbial targets .

Méthodes De Préparation

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

- Starting Materials: p-bromoacetophenone and thiourea.

- Reaction Conditions: The condensation is catalyzed by iodine or acid catalysts, typically under reflux conditions.

- Process: p-bromoacetophenone reacts with thiourea to form 4-(4-bromophenyl)thiazol-2-amine.

- Yield and Purity: This step yields the thiazole intermediate with confirmed structure by spectral methods (NMR, MS).

Bromination of the Thiazole Derivative

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are used.

- Conditions: Bromination is performed at controlled temperatures (0–25 °C) to avoid over-bromination.

- Mechanism: Electrophilic aromatic substitution introduces bromine at the 5-position of the thiazole ring and/or the para position of the phenyl ring.

- Example: Treatment of 4-(4-bromophenyl)thiazol-2-amine with NBS at 0 °C yields the dibrominated product.

Formation of Hydrobromide Salt

- Salt Formation: The dibrominated thiazol-2-amine is reacted with hydrobromic acid (HBr) to form the hydrobromide salt.

- Conditions: This step is typically done in an acidic aqueous medium at low temperature to precipitate the hydrobromide salt.

- Purification: The product is filtered, washed, and dried to obtain the pure hydrobromide salt.

Representative Experimental Procedure

Detailed Research Findings and Analysis

Selectivity and Yield: The use of NBS at low temperature ensures selective bromination at the desired positions with minimal side reactions. The overall yields for the multi-step synthesis range from 45% to 65% depending on reaction optimization.

Spectroscopic Confirmation: The structure of intermediates and final products is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. For example, the ^1H NMR spectrum shows characteristic signals for the thiazole ring protons and aromatic protons, confirming substitution patterns.

Environmental and Cost Considerations: Bromination reactions are optimized to minimize bromine usage and waste, employing controlled addition and mild oxidants when necessary.

Alternative Methods: Some patents suggest bromination of related thiadiazole derivatives under acidic conditions with sodium hypochlorite as an oxidant to reduce bromine consumption and environmental impact, though these methods are more common for thiadiazole rather than thiazole derivatives.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Disadvantages |

|---|---|---|---|

| Thiourea Condensation | p-Bromoacetophenone + thiourea under reflux | Simple, high yield intermediate | Requires careful control of reaction time |

| Bromination with Br2 | Direct bromination at room temp | Straightforward reagent | Risk of over-bromination, handling bromine |

| Bromination with NBS | Controlled bromination at 0 °C | Selective, safer than Br2 | Requires careful temperature control |

| Hydrobromide Salt Formation | Reaction with aqueous HBr | High purity salt, good crystallinity | Requires acid handling precautions |

| Oxidant-assisted bromination (NaOCl) | Bromination with oxidant in acidic medium | Reduced bromine use, eco-friendly | More complex setup, less common for thiazoles |

Q & A

Q. Basic

- NMR : NMR (400 MHz, DMSO-d) reveals aromatic protons at δ 7.45–7.89 ppm, while NMR confirms the thiazole carbons (δ 155–165 ppm).

- IR : Stretching at 3350 cm (N–H) and 650 cm (C–Br).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Br interactions) .

What strategies resolve contradictions in biological activity data across different assay systems?

Advanced

Contradictions often arise from assay-specific conditions (e.g., pH, cell line variability). Meta-analysis of dose-response curves (IC values) and orthogonal assays (e.g., enzymatic vs. cellular) are critical. For example, molecular docking studies (AutoDock Vina) correlate activity with binding affinities to target proteins like kinase enzymes, resolving discrepancies between in vitro and in vivo results .

How does the compound’s crystal structure influence its physicochemical properties?

Basic

X-ray data reveal a monoclinic crystal system (space group P2/c) with intermolecular Br···Br interactions (3.4 Å), increasing melting point (>250°C). Hydrogen bonding with hydrobromide enhances aqueous solubility (1.2 mg/mL at 25°C) .

What mechanistic insights explain the compound’s selectivity in kinase inhibition assays?

Advanced

Molecular dynamics simulations (100 ns trajectories) show selective binding to hydrophobic pockets of kinases (e.g., EGFR). The 4-bromophenyl group sterically hinders non-target kinases, while the thiazole amine forms hydrogen bonds with conserved catalytic lysine residues. Kinase profiling (DiscoverX) confirms <10% off-target activity at 1 µM .

What are the stability profiles under varying storage conditions, and how are degradation products analyzed?

Basic

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials at -20°C. Hydrolysis of the thiazole ring is the primary degradation pathway. LC-MS (ESI+) identifies brominated byproducts (m/z 365.2) .

How can machine learning models predict novel derivatives with enhanced bioactivity?

Advanced

QSAR models (Random Forest, R > 0.85) trained on IC data use descriptors like LogP and topological polar surface area (TPSA). Generative adversarial networks (GANs) propose derivatives validated by in silico docking (Glide SP scoring). For example, substituting bromine with CF improves metabolic stability (t > 4 h in microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.